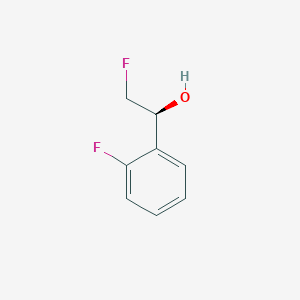

![molecular formula C24H25N5O2S2 B2959381 3-((5-((2-氧代-2-(吡咯烷-1-基)乙基)硫代)-4-苯乙基-4H-1,2,4-三唑-3-基)甲基)苯并[d]噻唑-2(3H)-酮 CAS No. 847402-50-0](/img/structure/B2959381.png)

3-((5-((2-氧代-2-(吡咯烷-1-基)乙基)硫代)-4-苯乙基-4H-1,2,4-三唑-3-基)甲基)苯并[d]噻唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

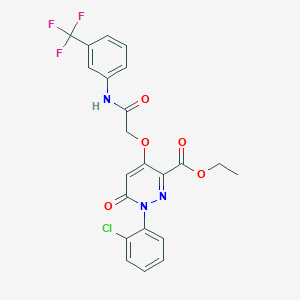

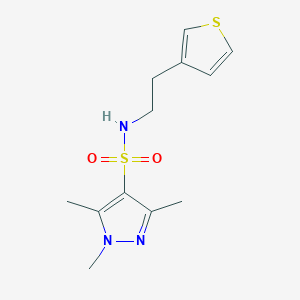

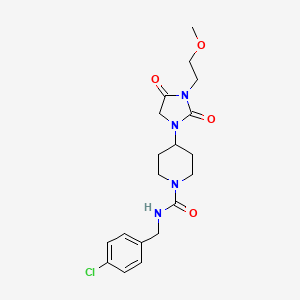

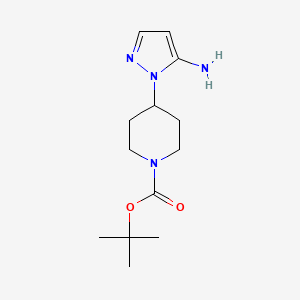

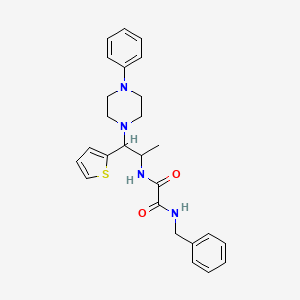

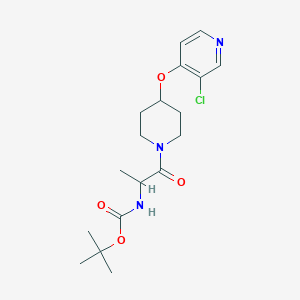

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a triazole ring, and a benzo[d]thiazole ring . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups . For example, the pyrrolidine ring might undergo reactions typical of amines, while the triazole ring might participate in reactions characteristic of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These might include its solubility, melting point, boiling point, and reactivity .科学研究应用

合成和潜在应用

杂环化合物合成:Fadda 等人 (2017) 的一项研究描述了从一个多功能前体开始合成各种杂环化合物,包括吡咯、吡啶、香豆素、噻唑和三唑衍生物。这些化合物被评估为棉叶虫的杀虫剂,展示了该化学物质在开发害虫控制剂中的潜力 (Fadda 等人,2017).

抗癌活性:Altug 等人 (2011) 通过多组分反应合成了噻唑并[3,2-a]吡啶,其中一种化合物对一系列癌细胞系表现出有希望的抗癌活性。这突出了该化合物在癌症研究和潜在治疗应用中的相关性 (Altug 等人,2011).

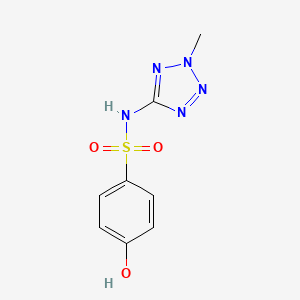

抗菌活性:Bayrak 等人 (2009) 关于从异烟酸肼合成新的 1,2,4-三唑的研究表明,这些化合物具有抗菌活性。这表明该化合物在开发新的抗菌剂中很有用 (Bayrak 等人,2009).

新型苯并噻唑衍生物:Bhoi 等人 (2016) 报告了具有抗菌、抗氧化和抗结核活性的新型苯并噻唑衍生物的合成。该研究证明了该化合物在为传染病和与氧化应激相关的病症创造新疗法方面的潜力 (Bhoi 等人,2016).

作用机制

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets through allosteric inhibition . It binds to the active residues of ATF4 and NF-kB proteins, leading to their inhibition . This interaction results in the suppression of ER stress , apoptosis , and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways leads to a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

Similar compounds have shown high solubility and long dissociation half-lives, suggesting potential for good bioavailability .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of BIP and cleaved caspase-3 .

安全和危害

未来方向

属性

IUPAC Name |

3-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S2/c30-22(27-13-6-7-14-27)17-32-23-26-25-21(28(23)15-12-18-8-2-1-3-9-18)16-29-19-10-4-5-11-20(19)33-24(29)31/h1-5,8-11H,6-7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVZBUKGTBWTTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2959298.png)

![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)

![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959314.png)

![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)

![[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2959320.png)